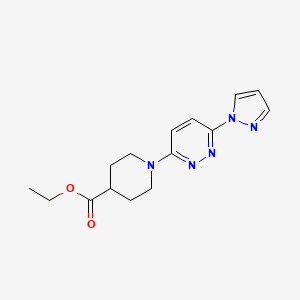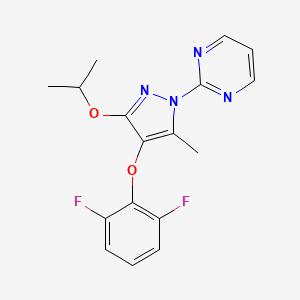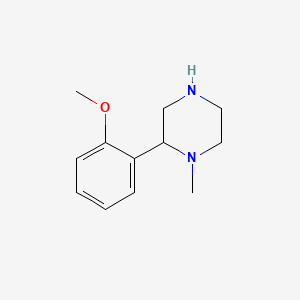
2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester
説明
2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester is a chemical compound with the molecular formula C14H16BrO2. It is a derivative of propionic acid and contains a bromomethyl group attached to a phenyl ring, which is further substituted with a methyl group and an ethyl ester group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-bromomethylbenzoic acid as the starting material.
Reaction Steps:
Esterification: The carboxylic acid group of 4-bromomethylbenzoic acid is converted to an ethyl ester using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Methylation: The benzene ring is then methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process where the reaction steps are carried out sequentially in a controlled environment.
Continuous Process: For large-scale production, a continuous process involving continuous flow reactors can be employed to improve efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the bromomethyl group to a methylene group.
Substitution: Substitution reactions can occur at the bromomethyl group, replacing the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alkanes and alcohols.
Substitution Products: Various substituted benzene derivatives.
科学的研究の応用
2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate the effects of bromomethyl groups on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
2-(4-Bromomethyl)phenylpropionic acid: This compound is similar but lacks the methyl group and ethyl ester group.
2-(4-Bromomethyl)phenylacetic acid: This compound has an acetic acid derivative instead of a propionic acid derivative.
2-(4-Bromomethyl)phenylbutyric acid: This compound has a butyric acid derivative instead of a propionic acid derivative.
Uniqueness: 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester is unique due to the presence of both the methyl group and the ethyl ester group, which can influence its chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
ethyl 2-[4-(bromomethyl)phenyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-4-16-12(15)13(2,3)11-7-5-10(9-14)6-8-11/h5-8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPKUWQBZLJGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-METHYL-1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE](/img/structure/B2362488.png)

![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-iodophenyl)urea](/img/structure/B2362493.png)
![(4-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2362494.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)
![3-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2362497.png)







![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)
